molecular formula C9H12N2O2 B8641765 5-Isopropyl-2-nitroaniline

5-Isopropyl-2-nitroaniline

Cat. No.: B8641765
M. Wt: 180.20 g/mol
InChI Key: AGZKYRMZCWKFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-nitroaniline (CAS: Not explicitly provided in evidence) is a nitro-substituted aniline derivative with an isopropyl group at the 5-position and a nitro group at the 2-position of the benzene ring. linear propyl). These compounds are of interest in organic synthesis, materials science, and medicinal chemistry due to their electronic and steric properties, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-nitro-5-propan-2-ylaniline

InChI

InChI=1S/C9H12N2O2/c1-6(2)7-3-4-9(11(12)13)8(10)5-7/h3-6H,10H2,1-2H3

InChI Key

AGZKYRMZCWKFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Branching Effects

The position and branching of substituents significantly impact physical and chemical properties. Below is a comparative analysis of 5-Nitro-2-propylaniline and related compounds:

Table 1: Key Properties of Selected Aniline Derivatives
Compound Name Molecular Formula Average Mass (g/mol) Substituent Positions Key Features
5-Nitro-2-propylaniline C₉H₁₂N₂O₂ 180.207 Nitro (5), Propyl (2) Linear alkyl chain, nitro group
5-Fluoro-2-methylaniline C₇H₈FN 137.15 Fluoro (5), Methyl (2) Electron-withdrawing F, small substituent
N-(4-Isopropylbenzyl)-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline C₂₈H₃₂N₄O₄S 520.65 Complex substituents Sulfonyl-piperazinyl group, benzyl chain

Key Observations :

  • Electronic Effects : Nitro groups are strongly electron-withdrawing, directing electrophilic substitution reactions to meta positions. In contrast, fluoro substituents (as in 5-Fluoro-2-methylaniline ) exert weaker electron-withdrawing effects.
  • Complex Derivatives : Compounds like the piperazinyl-sulfonyl derivative in exhibit higher molecular weights (>500 g/mol) and extended conjugation, which may enhance binding to biological targets (e.g., enzymes or receptors).

Spectroscopic and Structural Insights

A study comparing 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline (fluoro-nitro positional isomers) revealed that substituent orientation alters dipole moments, hydrogen-bonding capacity, and crystal packing. For example:

  • Nitro at Position 2 (ortho to amine): Creates stronger intramolecular hydrogen bonds, reducing solubility in polar solvents.
  • Nitro at Position 5 (meta to amine): Allows for greater resonance stabilization with the aromatic ring, increasing thermal stability.

These findings suggest that 5-Isopropyl-2-nitroaniline would exhibit distinct solubility and stability profiles compared to isomers with swapped substituent positions.

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